2-Methyl-4-(4-methylsulfonylphenyl)phenol
CAS No.: 1261895-23-1
Cat. No.: VC2822026
Molecular Formula: C14H14O3S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261895-23-1 |
|---|---|
| Molecular Formula | C14H14O3S |
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | 2-methyl-4-(4-methylsulfonylphenyl)phenol |
| Standard InChI | InChI=1S/C14H14O3S/c1-10-9-12(5-8-14(10)15)11-3-6-13(7-4-11)18(2,16)17/h3-9,15H,1-2H3 |
| Standard InChI Key | BSYKWBZBWWYDAB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)O |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)O |
Introduction
Chemical Structure and Properties
Molecular Composition
2-Methyl-4-(4-methylsulfonylphenyl)phenol is an organic compound containing two connected phenyl rings, with one ring bearing a methyl group at position 2 and the other containing a methylsulfonyl group at position 4. The compound also features a hydroxyl group, classifying it as a phenol derivative. Its structure combines several key functional groups that influence its chemical behavior and potential applications.
The predicted molecular formula would be C₁₄H₁₄O₃S, consisting of:
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Two phenyl rings connected by a carbon-carbon bond
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One methyl group (-CH₃) at position 2 of one phenyl ring
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One methylsulfonyl group (-SO₂CH₃) at position 4 of the other phenyl ring
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One hydroxyl group (-OH) attached to the first phenyl ring
| Property | 4-(Methylsulfonyl)phenol | 2-Methyl-4-(4-methylsulfonylphenyl)phenol (estimated) |
|---|---|---|
| Molecular Weight | 172.2 g/mol | ~246 g/mol (estimated) |
| Melting Point | 90-95 °C | Likely higher due to increased molecular weight |
| Boiling Point | 272.52°C (estimate) | Likely >300°C |
| Density | 1.3692 (estimate) | ~1.3-1.4 g/cm³ (estimated) |
| Appearance | Tan to pink-brown powder | Likely crystalline solid |
| Solubility | DMSO, Methanol, slight in water | Likely similar, with low water solubility |
The physical properties of 2-Methyl-4-(4-methylsulfonylphenyl)phenol would be expected to differ from those of 4-(Methylsulfonyl)phenol due to its larger molecular size and additional functional groups .
Chemical Reactivity and Functional Groups
Hydroxyl Group Reactivity
The phenolic hydroxyl group in 2-Methyl-4-(4-methylsulfonylphenyl)phenol would be expected to exhibit acidic character similar to other phenols. Based on related compounds, the pKa value would likely be in the range of 7-10, making it weakly acidic . This hydroxyl group would be capable of:
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Forming hydrogen bonds with appropriate acceptors
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Undergoing nucleophilic substitution reactions
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Participating in esterification reactions with carboxylic acids or acid chlorides
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Reacting with bases to form phenolate salts
Methylsulfonyl Group Properties
The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, which would influence the electronic distribution within the molecule. This group typically:
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Increases water solubility compared to non-sulfonated analogues
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Enhances the acidity of the phenolic hydroxyl group
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Provides potential sites for hydrogen bonding
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Can participate in nucleophilic aromatic substitution reactions
In pharmaceutical applications, the methylsulfonyl group is known to confer favorable pharmacokinetic properties and is found in several medicinal compounds, particularly anti-inflammatory agents .
Biphenyl Core Structure
The biphenyl core (two connected phenyl rings) would contribute to:
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Enhanced structural rigidity compared to single-ring systems
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Potential for π-π stacking interactions with aromatic systems
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Increased lipophilicity compared to single-ring analogues
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Greater metabolic stability in biological systems
Synthesis Pathways
Related Synthetic Procedures
The patent information for synthesizing 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole provides insights into related chemistry. The patent describes:
"Under the action of a catalyst, thioanisole and acetyl chloride react to generate 4-methylthioacetophenone... after the reaction, add crushed ice to the reaction solution, add concentrated hydrochloric acid dropwise to pH 1-3, stir at room temperature for 15 minutes, extract with dichloromethane..."
This procedure demonstrates the synthesis of methylsulfonyl-containing aromatic compounds, which could be adapted for our target molecule with appropriate modifications.
Analytical Characterization
Spectroscopic Properties
For proper identification and characterization of 2-Methyl-4-(4-methylsulfonylphenyl)phenol, the following analytical techniques would be valuable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for aromatic protons, methyl groups, and the exchangeable phenolic proton
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¹³C NMR would reveal the carbon framework, including quaternary carbons
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Infrared (IR) Spectroscopy:
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Characteristic bands for O-H stretching (~3300-3500 cm⁻¹)
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Sulfone group vibrations (~1300-1150 cm⁻¹)
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Aromatic C=C stretching (~1600-1450 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight
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Fragmentation pattern showing loss of methylsulfonyl group
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Chromatographic Methods
For purification and quality control, the following methods would be suitable:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase conditions using C18 column
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Mobile phase: acetonitrile/water gradient with 0.1% formic acid
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Thin-Layer Chromatography (TLC):
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Silica gel plates
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Developing solvent: petroleum ether/ethyl acetate mixtures
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Based on information from related compounds: "The crude product obtained by removing the solvent was purified by a silica gel column (petroleum ether: ethyl acetate=40:1)" , similar purification approaches could be effective for 2-Methyl-4-(4-methylsulfonylphenyl)phenol.
Structure-Activity Relationships
Electronic Effects
The electronic distribution in 2-Methyl-4-(4-methylsulfonylphenyl)phenol would be significantly influenced by its functional groups:
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The methyl group at position 2 would donate electron density to the phenyl ring through an inductive effect
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The methylsulfonyl group would withdraw electron density, creating an electron-poor region
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These opposing electronic effects would create an interesting electronic profile potentially useful in drug design
Steric Considerations
The three-dimensional structure would be affected by:
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Rotation around the biphenyl bond, which may be restricted due to steric interactions
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The methyl group at position 2 potentially causing twisting of the biphenyl system
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The bulky methylsulfonyl group influencing molecular recognition in biological systems
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